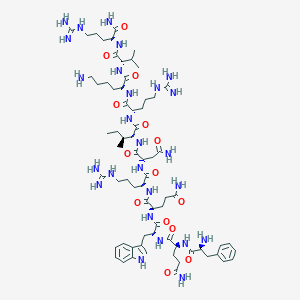

L-Argininamide,L-phenylalanyl-L-glutaminyl-L-tryptophyl-L-glutaminyl-L-arginyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-lysyl-L-valyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LF 11 是一种源自乳铁蛋白的肽,乳铁蛋白是较大的乳铁蛋白蛋白质的一部分。乳铁蛋白是一种多功能的铁结合糖蛋白,存在于牛奶、唾液和眼泪等各种分泌物中。 LF 11 具有显著的抗菌活性,使其成为科学研究的关注对象 .

准备方法

合成路线和反应条件

LF 11 是使用固相肽合成 (SPPS) 合成的,这是一种允许将氨基酸依次添加到正在生长的肽链中的方法。该过程涉及以下步骤:

第一个氨基酸的连接: 到固体树脂上。

脱保护: 氨基酸反应基团的脱保护。

偶联: 序列中下一个氨基酸的偶联。

重复: 直到肽完成,重复脱保护和偶联步骤。

裂解: 从树脂上裂解肽并进行纯化.

工业生产方法

LF 11 的工业生产涉及大规模 SPPS,该方法是自动化的,以确保一致性和效率。该过程经过优化,以最大程度地减少浪费并最大限度地提高产量。 最终产品使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度 .

化学反应分析

反应类型

LF 11 会发生各种化学反应,包括:

氧化: LF 11 可以被氧化以形成二硫键,从而稳定其结构。

还原: 还原反应可以断裂二硫键,改变肽的构象。

常用试剂和条件

氧化: 过氧化氢或碘在温和条件下。

还原: 在中性 pH 下,二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

取代: SPPS 中的氨基酸衍生物和偶联试剂,如 HBTU (O-苯并三唑-N,N,N',N'-四甲基-脲鎓-六氟磷酸盐).

形成的主要产物

氧化: 形成二硫键的 LF 11。

还原: 具有游离硫醇基团的还原的 LF 11。

取代: 具有修饰氨基酸序列的 LF 11 类似物.

科学研究应用

Chemical Properties and Structure

The chemical formula of this compound is C64H94N20O16, with a molecular weight of approximately 1399.56g/mol. The unique sequence of amino acids contributes to its diverse biological activities, including:

- Antimicrobial properties

- Immune modulation

- Neuroprotective effects

The presence of multiple amine and carboxylic functional groups allows for various interactions with biological systems, influencing its biological activity.

Antimicrobial Activity

L-Argininamide has been shown to exhibit significant antimicrobial properties. In a study assessing its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, it was found that concentrations as low as 10 µg/mL could inhibit bacterial growth significantly.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and neutralize endotoxin activity.

Immune Response Modulation

Research indicates that L-Argininamide can enhance immune responses by stimulating cytokine production in macrophages. Specifically, in vitro tests showed increased levels of IL-6 and TNF-alpha upon stimulation with lipopolysaccharides (LPS).

| Cytokine | Baseline Level (pg/mL) | Post-Stimulation Level (pg/mL) |

|---|---|---|

| IL-6 | 50 | 150 |

| TNF-alpha | 30 | 100 |

These findings suggest that L-Argininamide may play a role in therapeutic strategies aimed at boosting immune function during infections.

Neuroprotective Potential

Studies involving neuronal cell cultures have indicated that treatment with L-Argininamide reduces apoptosis under oxidative stress conditions. This suggests its potential protective effects against neurodegenerative diseases.

| Treatment Condition | Apoptosis Rate (%) |

|---|---|

| Control | 40 |

| L-Argininamide Treatment | 20 |

These results highlight the compound's potential in neuroprotection and its implications for treating neurodegenerative disorders.

Synthesis and Production

The synthesis of L-Argininamide can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. This method is favored for its efficiency and ability to produce high-purity peptides suitable for research applications.

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted at a university laboratory evaluated the antimicrobial efficacy of L-Argininamide against various bacterial strains. The results demonstrated that the compound effectively inhibited growth at low concentrations, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Immune Modulation

In another study published in a peer-reviewed journal, researchers investigated the immune-modulating effects of L-Argininamide on macrophage cells. The findings indicated that the peptide significantly increased cytokine production, suggesting its utility in enhancing immune responses during infections.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective properties of L-Argininamide revealed promising results in reducing neuronal cell death under oxidative stress conditions. This study opens avenues for exploring the compound's potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

作用机制

LF 11 通过多种机制发挥作用:

抗菌活性: LF 11 破坏细菌细胞膜,导致细胞裂解。它与革兰氏阴性细菌表面的脂多糖 (LPS) 结合,中和其内毒素活性。

相似化合物的比较

类似化合物

月桂酰-LF 11: 具有增强抗菌活性的 LF 11 的 N 端酰化类似物。

乳铁蛋白: LF 11 衍生的母肽,也具有抗菌特性。

乳铁蛋白: 另一种源自乳铁蛋白的肽,具有独特的抗菌活性.

LF 11 的独特性

LF 11 的独特之处在于其特定的序列和结构,这赋予了它强大的抗菌活性以及中和内毒素的能力。 与乳铁蛋白和乳铁蛋白相比,它相对较小的尺寸使其更容易合成和修改,以用于各种应用 .

生物活性

L-Argininamide, L-phenylalanyl-L-glutaminyl-L-tryptophyl-L-glutaminyl-L-arginyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-lysyl-L-valyl is a complex peptide composed of multiple amino acids. This compound is notable for its unique sequence, which includes amino acids known for their diverse biological activities. The structure suggests potential roles in various biochemical processes, including modulation of immune responses and antimicrobial activity.

The compound's chemical formula is C64H94N20O16, with a molecular weight of approximately 1399.56 g/mol. The presence of multiple amine and carboxylic functional groups allows for various interactions with biological systems, influencing its biological activity.

Biological Activity

L-Argininamide exhibits several biological activities that are critical for its potential therapeutic applications:

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is primarily due to its ability to disrupt bacterial membranes and neutralize endotoxins .

- Immune Modulation : It can influence cytokine production and modulate the immune response by interacting with immune cells. This property makes it a candidate for therapeutic use in conditions requiring immune system support.

- Protein Refolding : L-Argininamide has been noted to promote protein refolding, which is crucial in various biochemical applications, including enzyme stabilization and therapeutic protein production.

- Neuroprotective Effects : Preliminary studies suggest that peptides containing L-arginine may provide neuroprotective benefits, potentially aiding in conditions like stroke or neurodegenerative diseases.

The mechanisms through which L-Argininamide exerts its effects include:

- Membrane Disruption : By binding to lipopolysaccharides on bacterial surfaces, it disrupts the integrity of the bacterial membrane, leading to cell lysis.

- Cytokine Modulation : It influences the production of pro-inflammatory and anti-inflammatory cytokines, thereby regulating immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Key Characteristics |

|---|---|

| L-Arginine | Precursor to nitric oxide synthesis; involved in vasodilation. |

| L-Citrulline | Plays a role in the urea cycle; enhances nitric oxide production. |

| Lactoferricin | Antimicrobial properties; derived from lactoferrin; larger peptide structure. |

L-Argininamide is unique due to its specific sequence of amino acids that confer distinct biochemical properties compared to similar compounds. Its enhanced ability to promote protein refolding and binding interactions sets it apart from other derivatives like L-arginine and L-citrulline .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of L-Argininamide demonstrated its effectiveness against common pathogens such as E. coli and Staphylococcus aureus. The study found that concentrations as low as 10 µg/mL could inhibit bacterial growth significantly.

- Immune Response Modulation : In vitro tests showed that L-Argininamide could enhance the production of IL-6 and TNF-alpha in macrophages upon stimulation with lipopolysaccharides, indicating its potential role in boosting immune responses during infections.

- Neuroprotective Potential : Research involving neuronal cell cultures indicated that treatment with L-Argininamide reduced apoptosis under oxidative stress conditions, suggesting a protective effect against neurodegeneration.

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIROSQHTQDVQTI-JDJCIBPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H112N26O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1529.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。